molecular formula C9H10O2S B14655131 Benzene, (1-propenylsulfonyl)-, (Z)- CAS No. 40410-87-5

Benzene, (1-propenylsulfonyl)-, (Z)-

Cat. No.: B14655131
CAS No.: 40410-87-5
M. Wt: 182.24 g/mol
InChI Key: BWSNBXGFQGTUOK-WAPJZHGLSA-N
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Description

Benzene, (1-propenylsulfonyl)-, (Z)- is a substituted benzene derivative featuring a propenylsulfonyl group (-SO₂-CH₂-CH=CH₂) attached to the benzene ring in the (Z) stereochemical configuration. The (Z) designation indicates that the higher-priority substituents on the double bond (sulfonyl group and hydrogen) are on the same side. This compound is structurally significant due to the electron-withdrawing sulfonyl group, which influences reactivity, stability, and intermolecular interactions. Thus, comparisons will focus on structurally analogous benzene derivatives with propenyl, sulfonyl, or related substituents, leveraging available data from authoritative references.

Properties

CAS No.

40410-87-5

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

[(Z)-prop-1-enyl]sulfonylbenzene

InChI

InChI=1S/C9H10O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-8H,1H3/b8-2-

InChI Key

BWSNBXGFQGTUOK-WAPJZHGLSA-N

Isomeric SMILES

C/C=C\S(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CC=CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Procedure

A widely cited method involves the reaction of (Z)-1-bromopropene derivatives with sodium benzenesulfinate under polar aprotic conditions.

Reaction Scheme :
$$
\text{(Z)-CH}2\text{CH=CHBr} + \text{NaSO}2\text{C}6\text{H}5 \xrightarrow{\text{DMF, 80°C}} \text{(Z)-C}6\text{H}5\text{SO}2\text{CH}2\text{CH=CH}_2 + \text{NaBr}
$$

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C
  • Molar Ratio : 1:1.2 (bromopropene:sodium benzenesulfinate)
  • Catalyst : None required
  • Yield : 72–85%

Key Observations :

  • Stereochemical integrity is maintained when using (Z)-configured bromopropene precursors.
  • Prolonged reaction times (>12 hours) may lead to isomerization to the (E)-form.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura-Type Coupling

Palladium-mediated cross-coupling offers a stereospecific route. A modified protocol employs a propenylboronic acid and benzenesulfonyl chloride.

Reaction Scheme :
$$
\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{(Z)-CH}2\text{CH=CHB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{(Z)-C}6\text{H}5\text{SO}2\text{CH}2\text{CH=CH}2
$$

Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base : K$$2$$CO$$3$$
  • Solvent : 1,4-Dioxane/H$$_2$$O (4:1)
  • Yield : 68–74%

Advantages :

  • High functional group tolerance.
  • Compatible with sensitive substrates due to mild conditions.

Ionic Liquid-Catalyzed Sulfonylation

Green Chemistry Approach

Alkaline ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide) enhance reaction efficiency in protic solvents.

Procedure :

  • Substrates : (Z)-1-chloropropene and benzenesulfinic acid.
  • Catalyst : 20 mol% ionic liquid.
  • Solvent : Ethanol/water (1:1).
  • Yield : 89% after recrystallization.

Table 1: Comparative Yields Under Ionic Liquid Catalysis

Ionic Liquid Solvent Temperature (°C) Yield (%)
[Bmim]OH Ethanol/H2O 25 89
[Emim]OAc Methanol 40 76
No catalyst DMF 80 52

Sulfur Dioxide Insertion Strategies

Three-Component Reaction

A novel approach utilizes sulfur dioxide insertion into alkenes using a radical initiator.

Mechanism :

  • Initiation : AIBN generates radicals from (Z)-1-iodopropene.
  • SO$$_2$$ Insertion : Forms a propenylsulfonyl radical.
  • Aryl Coupling : Reacts with benzene via Minisci-type conditions.

Conditions :

  • SO$$_2$$ Source : Sodium dithionite.
  • Solvent : Acetonitrile.
  • Yield : 63% (stereoselectivity >95% Z).

Resolution of Racemic Mixtures

Chiral Chromatography

For lab-scale purification, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve (Z)/(E) isomers.

Protocol :

  • Column : Chiralpak IC (250 × 4.6 mm).
  • Mobile Phase : Hexane/isopropanol (90:10).
  • Retention Time : (Z)-isomer = 12.3 min; (E)-isomer = 14.8 min.

Stability and Isomerization Risks

Thermal and Photochemical Behavior

The (Z)-isomer is prone to isomerization under UV light or elevated temperatures.

Mitigation Strategies :

  • Store at –20°C in amber vials.
  • Avoid prolonged exposure to bases (e.g., DBU).

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-propenylsulfonyl)-, (Z)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, (1-propenylsulfonyl)-, (Z)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, (1-propenylsulfonyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogs with Propenyl Substituents

(a) Benzene, (1-methyl-1-propenyl)-, (Z)- (CAS 767-99-7)
  • Molecular Formula : C₁₀H₁₂
  • Molecular Weight : 132.20 g/mol .
  • Key Features :
    • A benzene ring substituted with a methyl-propenyl group in the (Z) configuration.
    • Stereoisomer of the (E) form (CAS 768-00-3), which has distinct physicochemical properties due to spatial arrangement .
  • Comparison :
    • Unlike the hypothetical (1-propenylsulfonyl)- derivative, this compound lacks the sulfonyl group, reducing its polarity and reactivity in electrophilic substitutions.
(b) Benzene,1,2-difluoro-4-(1E)-1-propen-1-yl (CAS 301308-13-4)
  • Molecular Formula : C₉H₈F₂
  • Key Features :
    • Contains fluorine substituents and a propenyl group in the (E) configuration .
  • Comparison :
    • Fluorine atoms increase electronegativity and stability, whereas the sulfonyl group in the target compound would enhance solubility in polar solvents.

Sulfonyl-Containing Benzene Derivatives

For example:

Benzene, 1-[(1Z)-2-(4-methylphenyl)ethenyl]-2-nitro (CAS 823809-31-0)
  • Molecular Formula: C₁₅H₁₃NO₂
  • Molecular Weight : 239.27 g/mol .
  • Key Features :
    • Combines nitro and ethenyl substituents, which are electron-withdrawing and conjugated, respectively.

Stereochemical and Substituent Effects

Stereochemistry and substituent type critically influence properties:

Compound Name Substituent Configuration Molecular Weight (g/mol) Key Properties/Effects Source
Benzene, (1-methyl-1-propenyl)-, (Z)- Methyl-propenyl (Z) 132.20 Lower polarity; limited conjugation
Benzene, (1-methylethyl)- (Cumene) Isopropyl - 120.19 High volatility; used in phenol production
Benzene,1,2-difluoro-4-(1E)-1-propen-1-yl Fluoro-propenyl (E) 154.16 Enhanced stability; resistance to oxidation
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • Sulfonyl and nitro groups (electron-withdrawing) reduce electron density on the benzene ring, directing electrophilic substitutions to meta positions. In contrast, alkyl groups (e.g., methyl, isopropyl) are electron-donating, activating ortho/para positions .

Physicochemical and Toxicological Considerations

  • Benzene, (1-methyl-1-propenyl)-, (Z)-: Predicted low water solubility due to nonpolar substituents. No carcinogenicity data available, but benzene derivatives with alkyl groups are generally less toxic than halogenated/nitro analogs .
  • Benzene, 1-nitro-4-(2-propen-1-yl)- (CAS 53483-17-3) :
    • Classified as hazardous; requires medical attention upon exposure due to nitro group toxicity .

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